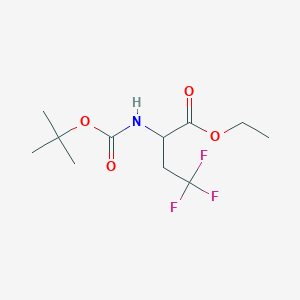

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate, also known as Boc-4-trifluoromethyl-L-phenylalanine ethyl ester, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a specific method and has various applications in the field of biochemistry and pharmacology.

科学的研究の応用

Positron Emission Tomography (PET) Imaging Agent

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate: has applications in the field of medical imaging. Specifically, it serves as a precursor for the synthesis of 6-[18^F]fluoro levodopa (compound 1 ), a PET diagnostic radiotracer. PET imaging is valuable for detecting pathological loss of dopaminergic neuron terminals in the striatum. Thus, 6-[18^F]fluoro levodopa is used for diagnosing Parkinson’s disease (PD) and distinguishing between essential tremor and parkinsonian syndromes (PS), especially at the PS onset. Additionally, it aids in detecting tumors with increased intracellular transport and decarboxylation of levodopa, making it useful for diagnosing pheochromocytoma, paraganglioma, and brain tumors .

Psychiatric and Neurodegenerative Disorder Diagnoses

Beyond its role in PET imaging, Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate has potential applications in psychiatric and age-related neurodegenerative disorder diagnoses. Researchers have explored its use in identifying psychiatric conditions and age-related neurodegenerative diseases .

Organic Synthesis Intermediates

The synthesis of compound 2 involves several steps, including iodination of commercially available levodopa. As an intermediate, it provides a scalable route for nucleophilic fluorination of levodopa. This synthetic pathway contributes to the development of radiotracers for PET imaging and demonstrates its relevance in organic synthesis .

Selective Reactivity in Organic Chemistry

The tert-butyloxycarbonyl (BOC) protecting group on the amino function of compound 2 imparts selective reactivity. Researchers have investigated its chemophysical properties, making it a potential candidate for multifunctional reactions in dipeptide synthesis and other organic transformations .

特性

IUPAC Name |

ethyl 4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO4/c1-5-18-8(16)7(6-11(12,13)14)15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGGPUVZKSAODD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Fluorophenyl)-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-3-carboxamide](/img/structure/B2401733.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2401736.png)

![3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2401740.png)

![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)